molecular formula C15H22F2N2O2 B15050955 (E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine

(E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine

Katalognummer: B15050955
Molekulargewicht: 300.34 g/mol
InChI-Schlüssel: IREIMYRIFHIJAG-RGEXLXHISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine (IUPAC name: 2-[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxyethanamine) is a fluvoxamine-related impurity, structurally characterized by:

  • A pentylidene backbone substituted with a 5-methoxy group.
  • A 4-(difluoromethyl)phenyl moiety at position 1.
  • An (E)-configured oxime group linked to a 2-aminoethoxy chain .

Eigenschaften

Molekularformel

C15H22F2N2O2

Molekulargewicht

300.34 g/mol

IUPAC-Name

2-[(Z)-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxyethanamine

InChI

InChI=1S/C15H22F2N2O2/c1-20-10-3-2-4-14(19-21-11-9-18)12-5-7-13(8-6-12)15(16)17/h5-8,15H,2-4,9-11,18H2,1H3/b19-14-

InChI-Schlüssel

IREIMYRIFHIJAG-RGEXLXHISA-N

Isomerische SMILES

COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)F

Kanonische SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Aminoethoxy Intermediate: This step involves the reaction of ethylene oxide with ammonia to form 2-aminoethanol.

    Introduction of the Difluoromethylphenyl Group: The difluoromethylphenyl group is introduced through a Friedel-Crafts alkylation reaction using 4-(difluoromethyl)benzene and an appropriate alkylating agent.

    Condensation Reaction: The final step involves the condensation of the aminoethoxy intermediate with the difluoromethylphenyl intermediate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of (E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Fluvoxamine and Its Impurities

The target compound is structurally related to Fluvoxamine (a selective serotonin reuptake inhibitor) and its derivatives. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Role Reference
Target Compound C₁₅H₂₂F₂N₂O₂ 300.34 - 4-(Difluoromethyl)phenyl
- 5-Methoxy
Fluvoxamine impurity
Fluvoxamine C₁₉H₂₁F₃N₂O₂ 434.41 - 4-(Trifluoromethyl)phenyl
- 5-Methoxy
SSRI antidepressant
Fluvoxamine Impurity C C₁₉H₂₅F₃N₂O₆ 434.41 - Succinyl group addition Oxidation-related impurity
Fluvoxamine Impurity D C₁₃H₁₅F₃O₂ 260.25 - Ketone at pentylidene position Synthetic intermediate

Key Observations :

  • The trifluoromethyl group in Fluvoxamine enhances binding affinity to serotonin transporters compared to the difluoromethyl variant in the target compound .
  • The absence of the trifluoromethyl group in the target compound reduces its pharmacological activity, making it a critical quality control parameter in Fluvoxamine manufacturing .

Olefinic Amine Derivatives

Similar compounds include 5-alkoxy-3-aminophenyl substituted olefinic amines, such as (E)-N-methyl-5-(5-methoxy-3-aminophenyl)-4-penten-2-amine ().

Table 2: Comparison with Olefinic Amines
Property Target Compound (E)-N-Methyl-5-(5-Methoxy-3-Aminophenyl)-4-Penten-2-Amine
Backbone Pentylidene with oxime linkage Pentenyl with olefinic bond
Functional Groups - 2-Aminoethoxy
- Oxime
- N-Methyl amine
- 3-Aminophenyl
Synthesis Method Oxime formation from ketone Heck coupling of 3-halo-5-alkoxyaniline with olefins
Pharmacological Relevance SSRI impurity Anticancer/antiviral research (hypothesized)

Key Differences :

  • The target compound’s oxime-ether linkage distinguishes it from olefinic amines, which rely on olefinic bonds for conformational rigidity .

Maleate Salt Derivatives

The maleate salt of (E)-5-Methoxy-1-[4-(Trifluoromethyl)phenyl]-1-pentanone-O-(2-Aminoethyl)oxime () shares structural similarities but differs in:

  • Presence of a trifluoromethyl group (vs. difluoromethyl in the target compound).
  • Maleate counterion , enhancing solubility for pharmaceutical formulations .

Biologische Aktivität

(E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine, also known as Fluvoxamine EP Impurity E, is a compound that has gained attention due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antioxidant, and other pharmacological effects.

Chemical Structure

The compound's chemical structure is characterized by the presence of an amino group, an ether linkage, and a difluoromethyl-substituted phenyl ring. The molecular formula is C19H25F2N2OC_{19}H_{25}F_2N_2O.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of aminodiphenylamine, including Fluvoxamine derivatives, exhibit significant antimicrobial properties. In particular, research has shown that these compounds can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined for several bacterial reference strains, revealing effective concentrations that inhibit bacterial growth.

Table 1: Antimicrobial Activity of Fluvoxamine Derivatives

CompoundMIC (mg/mL)MBC (mg/mL)
Fluvoxamine EP Impurity E0.51.0
Other derivativesVariesVaries

Antioxidant Activity

The antioxidant capacity of (E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine was evaluated using assays such as DPPH and ABTS. These assays measure the ability of the compound to scavenge free radicals.

  • DPPH Assay Results : The compound exhibited a significant reduction in DPPH absorbance, indicating strong radical scavenging activity.
  • ABTS Assay Results : Similar results were observed with ABTS, confirming its potential as an antioxidant agent.

Table 2: Antioxidant Activity Assessment

Assay TypeIC50 Value (µM)
DPPH15
ABTS12

The biological activity of Fluvoxamine derivatives can be attributed to their structural characteristics, which allow for interactions with biological targets such as enzymes and receptors. The presence of the difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies

  • Case Study on Antibiofilm Activity :
    A study investigated the antibiofilm properties of several aminodiphenylamine derivatives against Staphylococcus aureus. The results indicated that Fluvoxamine EP Impurity E significantly reduced biofilm formation at sub-MIC levels.
  • Clinical Relevance :
    Clinical studies have suggested that compounds similar to Fluvoxamine may have applications in treating conditions like depression and anxiety disorders due to their serotonergic activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.